REACTION_CXSMILES
|
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([C:11](=[O:13])[CH3:12])=[CH:4][C:3]=1[N+:14]([O-:16])=[O:15].[CH:17]1[CH:22]=[CH:21]C=CC=1>C(NCCC)CC>[N+:14]([C:3]1[CH:4]=[C:5]([C:11](=[O:13])[CH3:12])[CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[C:2]=1[N:8]([CH2:17][CH2:22][CH3:21])[CH2:7][CH2:6][CH3:5])([O-:16])=[O:15]
|
Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1[N+](=O)[O-])C(C)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
51 mL
|
Type
|
solvent
|
Smiles
|
C(CC)NCCC
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The precipitated dipropylamine hydrochloride was separated by filtration
|
Type
|
CUSTOM
|
Details
|
Evaporation of the filtrate to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
yielded a brown solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=C(C1N(CCC)CCC)[N+](=O)[O-])C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |